molecular formula C28H57NO5 B12690264 Einecs 282-047-9 CAS No. 84083-00-1

Einecs 282-047-9

Cat. No.: B12690264
CAS No.: 84083-00-1
M. Wt: 487.8 g/mol
InChI Key: HMTPMQCBQZDRHK-KVVVOXFISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Ferromolybdenum slags are produced during the smelting of molybdenum ores in the presence of iron. The process involves the reduction of molybdenum trioxide (MoO3) with iron in a high-temperature furnace. The reaction conditions typically include temperatures ranging from 1600°C to 1800°C. The chemical reaction can be represented as follows:

MoO3+3FeFe3Mo+3O2\text{MoO}_3 + 3\text{Fe} \rightarrow \text{Fe}_3\text{Mo} + 3\text{O}_2 MoO3​+3Fe→Fe3​Mo+3O2​

Industrial Production Methods

In industrial settings, ferromolybdenum slags are produced in large quantities as a byproduct of ferromolybdenum alloy production. The process involves the following steps:

    Ore Preparation: Molybdenum ores are crushed and ground to a fine powder.

    Smelting: The powdered ore is mixed with iron and subjected to high temperatures in a furnace.

    Slag Formation: During smelting, the non-metallic impurities form a molten slag that floats on top of the molten ferromolybdenum.

    Separation: The slag is separated from the molten alloy and cooled to form solid ferromolybdenum slags.

Chemical Reactions Analysis

Types of Reactions

Ferromolybdenum slags can undergo various chemical reactions, including:

    Oxidation: The oxides in the slag can react with oxygen to form higher oxidation state compounds.

    Reduction: The oxides can be reduced to their elemental forms or lower oxidation states.

    Substitution: The silicates in the slag can undergo substitution reactions with other metal ions.

Common Reagents and Conditions

    Oxidation: Oxygen or air at elevated temperatures.

    Reduction: Reducing agents such as carbon or hydrogen at high temperatures.

    Substitution: Metal salts in aqueous or molten form.

Major Products

    Oxidation: Higher oxidation state oxides such as molybdenum dioxide (MoO2).

    Reduction: Elemental molybdenum or lower oxidation state compounds.

    Substitution: New silicate compounds with substituted metal ions.

Scientific Research Applications

Ferromolybdenum slags have various scientific research applications, including:

    Chemistry: Used as a source of molybdenum in chemical synthesis and catalysis.

    Biology: Investigated for potential use in bioremediation and as a nutrient source for certain microorganisms.

    Industry: Utilized in the production of construction materials, ceramics, and as a flux in metallurgical processes.

Mechanism of Action

The mechanism by which ferromolybdenum slags exert their effects depends on their chemical composition and the specific application. In catalysis, the molybdenum content acts as an active site for various chemical reactions. In bioremediation, the oxides and silicates can interact with contaminants, facilitating their removal or neutralization. In medical applications, the high atomic number of molybdenum enhances contrast in imaging techniques.

Comparison with Similar Compounds

Similar Compounds

    Ferrosilicon: An alloy of iron and silicon, used in steelmaking and as a deoxidizer.

    Ferrovanadium: An alloy of iron and vanadium, used to improve the strength and hardness of steel.

    Ferrochromium: An alloy of iron and chromium, used in the production of stainless steel.

Uniqueness

Ferromolybdenum slags are unique due to their high molybdenum content, which imparts specific chemical and physical properties. Unlike ferrosilicon and ferrovanadium, ferromolybdenum slags are primarily valued for their molybdenum content, which is essential in various high-performance alloys and catalysts. Additionally, the presence of silicates and oxides in ferromolybdenum slags provides unique opportunities for their use in environmental and industrial applications.

Q & A

How can researchers formulate a focused research question for studying Einecs 282-047-9?

Basic Question
To develop a rigorous research question, apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome). For example:

  • Population/Problem : What are the physicochemical properties of this compound?
  • Intervention : How does varying synthesis conditions affect its stability?
  • Comparison : How do its reactivity profiles compare to structurally similar compounds?
  • Outcome : Identify mechanisms underlying its behavior in specific environments.
    Ensure the question is testable and aligns with gaps in existing literature .

Q. What strategies are effective for conducting a systematic literature review on this compound?

Basic Question
Follow these steps:

Define Scope : Use keywords (e.g., "this compound synthesis," "spectral data") in databases like PubMed, SciFinder, and Web of Science.

Screen Sources : Prioritize peer-reviewed journals and avoid unreliable platforms (e.g., ).

Synthesize Findings : Create a matrix comparing methodologies, results, and limitations. Highlight contradictions, such as discrepancies in reported melting points or reactivity .

Q. What methodologies are recommended for the initial characterization of this compound?

Basic Question
Begin with:

  • Spectroscopic Analysis : NMR, IR, and mass spectrometry to confirm molecular structure.
  • Thermal Stability Tests : TGA/DSC to assess decomposition thresholds.
  • Purity Assessment : HPLC or GC-MS paired with literature comparisons.
    Document procedures comprehensively to enable replication, including calibration standards and instrument settings .

Q. How should researchers design experiments to resolve contradictions in existing data on this compound?

Advanced Question
Address inconsistencies (e.g., conflicting catalytic activity reports) by:

Controlled Replication : Repeat prior studies under identical conditions, noting variables like solvent purity or ambient humidity.

Multivariate Analysis : Use factorial design to test interactions between synthesis parameters (e.g., temperature, pH).

Cross-Validation : Compare results with independent labs or alternate techniques (e.g., XRD vs. computational modeling).
Include raw data in supplementary materials to facilitate peer scrutiny .

Q. How can reproducibility be ensured in experimental procedures involving this compound?

Advanced Question

  • Detailed Protocols : Specify equipment models, reagent batches, and environmental controls (e.g., inert atmosphere conditions).
  • Supplementary Data : Provide spectra, chromatograms, and statistical code in open-access repositories.
  • Peer Review : Share preprints for community feedback before formal publication.
    Reference guidelines from journals like the Beilstein Journal of Organic Chemistry for structuring experimental sections .

Q. What statistical approaches are suitable for analyzing variable outcomes in studies on this compound?

Advanced Question
For heterogeneous data (e.g., fluctuating yield percentages):

  • Error Analysis : Calculate standard deviations and confidence intervals for triplicate experiments.
  • Regression Models : Identify correlations between input variables (e.g., reactant concentration) and output metrics (e.g., reaction efficiency).
  • Bayesian Methods : Quantify uncertainty in cases of limited sample sizes.
    Consult statisticians early in experimental design to align analytical tools with research goals .

Q. How should researchers address ethical considerations in studies involving this compound?

Advanced Question

  • Safety Protocols : Adopt OSHA guidelines for handling hazardous chemicals, including fume hood use and waste disposal.
  • Data Transparency : Disclose conflicts of interest and negative results to avoid publication bias.
  • Collaboration Ethics : Credit contributors appropriately and adhere to institutional review board (IRB) standards if human subjects are indirectly involved (e.g., surveys on lab safety practices) .

Q. What are best practices for presenting complex data on this compound in academic papers?

Advanced Question

  • Visualization : Use heatmaps for multivariate data or 3D molecular structures for reactivity studies.
  • Narrative Flow : Link results directly to the research question in the discussion (e.g., "Our XRD data confirm Hypothesis A by revealing...").
  • Supplementary Materials : Archive large datasets (e.g., crystallographic files) in formats like .CIF or .CSV for public access .

Properties

CAS No.

84083-00-1

Molecular Formula

C28H57NO5

Molecular Weight

487.8 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;(Z)-docos-13-enoic acid

InChI

InChI=1S/C22H42O2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;8-4-1-7(2-5-9)3-6-10/h9-10H,2-8,11-21H2,1H3,(H,23,24);8-10H,1-6H2/b10-9-;

InChI Key

HMTPMQCBQZDRHK-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)O.C(CO)N(CCO)CCO

Origin of Product

United States

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